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2,6-Diketo-21-crown-7

Cat. No.: B13804465
M. Wt: 220.25 g/mol
InChI Key: SCWSPZBWBLTUHD-UHFFFAOYSA-N
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Description

2,6-Diketo-21-crown-7 (CAS 63689-62-3) is a functionalized crown ether of the 21-crown-7 family, a class of macrocyclic compounds known for their ability to form selective complexes with cations . The 21-crown-7 structure exhibits a specific affinity for cesium (Cs+) cations . The incorporation of keto groups in the 2 and 6 positions is expected to alter the electron density and complexation properties compared to the parent compound, potentially enhancing selectivity for certain metal ions or enabling different modes of interaction with organic ammonium ions . Crown ethers like this compound are valuable tools in supramolecular chemistry, where they can act as building blocks for mechanically interlocked molecules . Their ionophoric properties also make them subjects of interest in biochemical studies, as they can facilitate ion transport across lipid membranes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O5S B13804465 2,6-Diketo-21-crown-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

1,4,7-trioxa-10-thiacyclododecane-8,12-dione

InChI

InChI=1S/C8H12O5S/c9-7-5-14-6-8(10)13-4-2-11-1-3-12-7/h1-6H2

InChI Key

SCWSPZBWBLTUHD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CSCC(=O)OCCO1

Origin of Product

United States

Synthetic Methodologies for 2,6 Diketo 21 Crown 7 and Its Derivatives

Retrosynthetic Analysis and Key Precursor Design

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For 2,6-Diketo-21-crown-7, the key disconnections are at the two ester linkages within the macrocyclic ring. This approach simplifies the 21-membered ring into two more manageable linear precursors: a linear polyether diacid or its activated derivative (e.g., a diester or diacyl chloride), and an oligoethylene glycol.

The general retrosynthetic scheme for this compound can be envisioned as follows:

Scheme 1: Retrosynthetic Analysis of this compound

Image depicting the retrosynthetic disconnection of the ester bonds in this compound to yield a hexaethylene glycol diacid and a diol.

This analysis highlights the critical importance of efficiently synthesizing the two key precursors, which are discussed in the following subsections.

Synthesis of Linear Polyether Diacid/Diester Precursors

The linear polyether diacid precursor required for the synthesis of this compound is hexaethylene glycol bis(carboxymethyl) ether. A common method for the synthesis of such polyether diacids involves the Williamson ether synthesis, followed by oxidation or hydrolysis.

One plausible route begins with the reaction of a protected haloacetic acid, such as ethyl bromoacetate, with pentaethylene glycol in the presence of a base like sodium hydride. The resulting diester can then be hydrolyzed under basic conditions to yield the desired diacid.

Table 1: Representative Synthesis of a Linear Polyether Diacid Precursor

StepReactantsReagentsProductTypical Yield (%)
1Pentaethylene glycol, Ethyl bromoacetateNaH, THFDiethyl hexaethylene glycol-α,ω-diacetate70-80
2Diethyl hexaethylene glycol-α,ω-diacetateLiOH, H₂O/THFHexaethylene glycol-α,ω-diacetic acid>90

Alternatively, direct carboxymethylation of the corresponding diol can be achieved using reagents like sodium chloroacetate. The choice of synthetic route often depends on the desired purity and scale of the reaction.

Preparation of Oligoethylene Glycol Diamine/Dialcohol Precursors

The second key precursor is an oligoethylene glycol derivative. For the synthesis of this compound, which is a dilactone, the required precursor is a diol. Specifically, heptaethylene glycol would be the necessary building block.

The synthesis of specific oligoethylene glycols can be achieved through a stepwise Williamson ether synthesis, allowing for precise control over the chain length. For instance, reacting the sodium salt of diethylene glycol with 1,2-bis(2-chloroethoxy)ethane (B86423) can yield hexaethylene glycol. Similarly, longer chains can be constructed by reacting appropriate oligoethylene glycol monochlorides or tosylates with oligoethylene glycolates.

For the synthesis of related aza-crown ethers, oligoethylene glycol diamines are required. These can be prepared from the corresponding diols by converting the terminal hydroxyl groups into good leaving groups (e.g., tosylates or mesylates), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine.

Table 2: General Methods for the Preparation of Oligoethylene Glycol Precursors

Precursor TypeStarting MaterialKey TransformationProduct
DialcoholShorter oligoethylene glycolsWilliamson ether synthesisLonger oligoethylene glycol
DiamineOligoethylene glycolTosylation followed by aminationOligoethylene glycol diamine

Macrocyclization Strategies for Ring Formation

The crucial step in the synthesis of this compound is the macrocyclization reaction, which involves the formation of the two ester bonds to close the 21-membered ring. The primary challenge in this step is to favor the intramolecular reaction over the competing intermolecular polymerization. Several strategies have been developed to address this challenge.

Template-Directed Cyclization Approaches

The template effect relies on the use of a metal cation that has a suitable size to coordinate with the heteroatoms (in this case, the oxygen atoms) of the linear precursor. This coordination pre-organizes the linear molecule into a conformation that is favorable for intramolecular cyclization, thereby increasing the effective concentration of the reactive ends and promoting ring closure.

For the synthesis of a 21-membered crown ether, alkali metal cations such as sodium (Na⁺) or potassium (K⁺) could potentially serve as effective templates. The choice of the template ion is critical and is typically guided by the size of the macrocyclic cavity being formed. The metal cation is introduced into the reaction mixture, often as a salt (e.g., carbonate, halide, or perchlorate). The template ion can also act as a base or be used in conjunction with a non-coordinating base.

High-Dilution Cyclization Techniques

The principle of high-dilution cyclization is to maintain a very low concentration of the linear precursor in the reaction mixture. At low concentrations, the probability of two different molecules encountering each other is significantly reduced, thus disfavoring intermolecular polymerization and promoting the desired intramolecular cyclization.

This is typically achieved by the slow addition of the reactants (the diacid/diacyl chloride and the diol) to a large volume of solvent. Syringe pumps are often employed to ensure a slow and constant addition rate over an extended period. While effective, this technique can be time-consuming and require large volumes of solvent, which may not be ideal for large-scale synthesis.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. The choice of solvent, temperature, base, and coupling agent can have a significant impact on the yield of the macrocyclization reaction.

For the esterification reaction, common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the diacid can be converted to a more reactive diacyl chloride using reagents like thionyl chloride or oxalyl chloride, which can then react with the diol under basic conditions.

Table 3: Factors for Optimization in Macrocyclization

ParameterConsiderationsExamples
Solvent Should be inert and able to dissolve the reactants. High boiling point solvents are often used for high-dilution conditions.Toluene, Dichloromethane, Acetonitrile (B52724)
Temperature Needs to be sufficient to overcome the activation energy of the reaction without promoting side reactions.Room temperature to reflux
Base To neutralize any acidic byproducts and to deprotonate alcohols. Should not interfere with the reaction.Triethylamine, Pyridine (B92270), Potassium Carbonate
Coupling Agent To activate the carboxylic acid for esterification.DCC/DMAP, EDC/DMAP, SOCl₂
Concentration Crucial for favoring intramolecular vs. intermolecular reactions.Typically in the range of 10⁻³ to 10⁻² M for high dilution.

By systematically varying these parameters, the yield of this compound can be maximized. It is important to note that a combination of template-directed and high-dilution strategies is often employed to achieve the best results in macrocyclization reactions.

Post-Cyclization Functionalization and Derivatization

The ketone functionalities within the this compound framework are prime targets for chemical modification, allowing for the synthesis of a variety of derivatives. A notable example involves the derivatization of dibenzo-21-crown-7 bridged diketones, which can be readily reduced to yield corresponding alcohols or fully reduced methylene (B1212753) groups. researchgate.net

Two primary methods for this reduction are the Huang-Minlon modification of the Wolff-Kishner reduction and reduction using sodium borohydride (B1222165). researchgate.net The Huang-Minlon reduction converts the keto groups into methylene (-CH2-) groups, thereby removing the carbonyl functionality entirely. This reaction is reportedly milder for these specific diketones, potentially due to phase transfer catalysis effects from the crown ether structure itself. researchgate.net Alternatively, reduction with sodium borohydride (NaBH4) transforms the ketones into secondary alcohols, introducing hydroxyl (-OH) functionalities into the structure. researchgate.net

These transformations significantly alter the chemical nature of the crown ether, impacting its polarity, hydrogen-bonding capability, and complexation behavior.

Table 1: Reduction Methods for Dibenzo-21-crown-7 Bridged Diketones This table is based on synthetic pathways described for analogous dibenzo-diketo-crown-ether derivatives. researchgate.net

Starting DiketoneReagentProduct TypeFunctional Group Transformation
Dibenzo-21-crown-7 bridged diketoneHydrazine, KOH (Huang-Minlon)Alkyl-substituted Dibenzo-21-crown-7C=O → CH₂
Dibenzo-21-crown-7 bridged diketoneSodium Borohydride (NaBH₄)Dihydroxy Dibenzo-21-crown-7 derivativeC=O → CH(OH)

The introduction of substituents onto the periphery of the crown ether ring, particularly on aromatic units, is a key strategy for creating functional derivatives. For compounds like dibenzo-21-crown-7, diacylation serves as an effective post-cyclization method to introduce side chains. researchgate.net This reaction typically involves treating the parent crown ether with an excess of a mono- or dicarboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net The acyl groups attach to the aromatic rings, creating new diketone derivatives which can then be further modified as described previously. researchgate.net

The yield of these reactions can be influenced by side reactions such as polymerization, especially when using dicarboxylic acids. However, this can be mitigated by using a significant excess of the dicarboxylic acid. researchgate.net

Table 2: Diacylation of Dibenzo-21-crown-7 (DB21C7) This table illustrates the introduction of peripheral substituents via diacylation as described in the literature. researchgate.net

Reactant 1Reactant 2 (Acylating Agent)Catalyst/MediumProduct
Dibenzo-21-crown-7Monocarboxylic Acids (e.g., n-C₄H₉COOH)Polyphosphoric Acid (PPA)Dibenzo-21-crown-7 bridged diketone
Dibenzo-21-crown-7Dicarboxylic AcidsPolyphosphoric Acid (PPA)Dibenzo-21-crown-7 bridged diketone

Mechanistic Investigations of Synthesis Pathways

The synthesis of crown ethers generally proceeds via nucleophilic substitution reactions. researchgate.net The formation of the macrocyclic ring of this compound likely follows a similar pathway, involving the reaction of a diol with a ditosylate or dihalide compound under basic conditions. The mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this process, a base (e.g., potassium carbonate) deprotonates the hydroxyl groups of the diol, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the ditosylate, displacing the tosylate leaving group. A second, intramolecular SN2 reaction then occurs to close the ring. researchgate.net High dilution conditions are often employed to favor this intramolecular cyclization over intermolecular polymerization. researchgate.net

For the post-cyclization functionalization of aromatic crown ethers, such as the diacylation of dibenzo-21-crown-7, the mechanism is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. In the presence of polyphosphoric acid, a carboxylic acid forms a highly electrophilic acylium ion. This electrophile then attacks the electron-rich benzene (B151609) ring of the crown ether, leading to the formation of a sigma complex (or arenium ion). A subsequent deprotonation step restores the aromaticity of the ring and yields the acylated product.

Computational studies, such as those using Density Functional Theory (DFT), can provide deeper insights into the cyclization steps. For instance, in related radical cyclizations of diketones, the stability of the radical intermediates and the energy barriers for ring closure are influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-rich aromatic systems tend to lower the activation barrier and favor cyclization. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of crown ethers is an area of growing importance, aiming to reduce environmental impact and improve safety. sigmaaldrich.comnih.gov A primary focus is on the choice of solvents, which constitute a significant portion of the waste in chemical processes. nih.govacs.org Traditional solvents used in crown ether synthesis, such as benzene, chloroform, and dichloromethane, are now recognized as hazardous. nih.gov

Green chemistry promotes the substitution of these solvents with more environmentally benign alternatives. Viable replacements include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which exhibit lower toxicity and are less prone to forming explosive peroxides compared to solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Other key principles of green chemistry applicable to the synthesis of this compound and its derivatives include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency : Utilizing methods that reduce energy consumption, such as photochemical activation of reactions, which can sometimes replace harsher, heat-intensive methods. nih.gov

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Furthermore, strategies such as immobilizing crown ethers on solid supports can facilitate their recovery and reuse, particularly in applications like ion extraction, thereby reducing waste and preventing the loss of these valuable macrocycles into the environment. chinesechemsoc.org

Advanced Spectroscopic and Crystallographic Structural Elucidation

Solution-State Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for investigating the solution-state structure and dynamics of crown ethers.

2D NMR Techniques (COSY, NOESY, ROESY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals of complex molecules like 2,6-Diketo-21-crown-7 and for mapping out its covalent structure and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the ethylene glycol units, showing correlations between adjacent methylene (B1212753) (CH₂) groups (e.g., -O-CH₂ -CH₂ -O-). This is fundamental for assigning protons along the macrocyclic backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each CH₂ group in the macrocycle would produce a cross-peak, linking its ¹H chemical shift to its ¹³C chemical shift. This allows for the definitive assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for identifying connectivity across heteroatoms (oxygen) and the keto groups. For instance, HMBC would show a correlation between the protons on a methylene group (e.g., CH₂ -C=O) and the carbonyl carbon (C=O), confirming the position of the lactone functionalities within the ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY and ROESY are vital for determining the three-dimensional folding of the ring in solution. Cross-peaks might be observed between protons on opposite sides of the macrocycle if the ring folds to bring them into proximity, providing direct evidence of specific conformations.

Table 1: Expected 2D NMR Correlations for this compound This table is illustrative and based on the expected structure. Actual chemical shifts would be determined experimentally.

Technique Correlated Nuclei Expected Key Correlations Information Gained
COSY ¹H ↔ ¹H (2-3 bonds) Protons on adjacent methylene groups within the same -CH₂-CH₂-O- unit. Confirms the ethylene glycol chain connectivity.
HSQC ¹H ↔ ¹³C (1 bond) Each CH₂ proton signal correlates to its directly attached ¹³C signal. Assigns each carbon atom in the backbone.
HMBC ¹H ↔ ¹³C (2-4 bonds) Protons on CH₂ adjacent to the carbonyl group correlate to the C=O carbon. Protons on CH₂ adjacent to an ether oxygen correlate to the carbon on the other side of the oxygen. Establishes connectivity across keto and ether linkages, confirming the overall ring structure.

| NOESY | ¹H ↔ ¹H (through space) | Correlations between protons on non-adjacent methylene groups that are spatially close due to ring folding. | Provides evidence for the dominant solution-state 3D conformation(s). |

Dynamic NMR Spectroscopy for Fluxional Behavior and Conformational Exchange

Due to its size, the this compound macrocycle is not static. It undergoes rapid conformational changes in solution, a phenomenon known as fluxional behavior. Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study these processes.

At high temperatures, conformational exchange is fast on the NMR timescale, resulting in sharp, averaged signals for the protons and carbons. As the temperature is lowered, the exchange rate slows. If the rate becomes slow enough, the spectrum may broaden and eventually resolve into separate signals for each distinct conformer present in the solution. By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing quantitative insight into the flexibility of the macrocycle.

Solvent Effects on Macrocyclic Conformation via NMR

The conformation of a crown ether is highly sensitive to its environment. Changing the solvent can significantly alter the equilibrium between different conformers. The polarity and hydrogen-bonding capability of the solvent can influence intramolecular interactions, such as dipole-dipole interactions of the keto groups, and interactions between the ether oxygens and the solvent molecules.

NMR studies in a range of solvents (e.g., non-polar C₆D₆, polar aprotic CD₃CN, and polar protic CD₃OD) would reveal changes in proton and carbon chemical shifts. These shifts, particularly for protons pointing into (intra-annular) or away from the ring, can indicate a change in the average conformation. For example, a significant upfield or downfield shift of specific protons upon changing the solvent suggests a conformational rearrangement that alters their local chemical environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For this compound, the key vibrational modes would be:

C=O Stretch: The two keto (lactone) groups will give rise to a strong, characteristic absorption band in the FT-IR spectrum, typically in the range of 1720-1750 cm⁻¹. The exact position and shape of this band are sensitive to the local environment. The presence of a single, sharp peak would suggest that both carbonyl groups are in similar environments, while a broadened or split peak could indicate different conformations or solvent interactions.

CH₂ Modes: Stretching and bending vibrations of the methylene groups occur at ~2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively.

Raman spectroscopy is often more sensitive to the symmetric vibrations of the non-polar parts of the molecule. It would provide complementary information on the C-C and C-O-C skeletal vibrations of the macrocyclic backbone.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Signal Notes
Ester/Lactone (C=O) Stretch 1720 - 1750 (Strong) Weak-Medium Position is sensitive to ring strain and conformation.
Ether (C-O-C) Asymmetric Stretch 1100 - 1250 (Strong) Weak A strong, characteristic band for crown ethers.
Methylene (CH₂) Symmetric/Asymmetric Stretch 2850 - 3000 (Medium-Strong) Strong Confirms the aliphatic nature of the backbone.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

The parent this compound molecule is achiral. However, if chiral centers are introduced into the backbone (for example, by using chiral precursors to build the macrocycle), the resulting molecule will be optically active. CD and ORD spectroscopy are powerful techniques for studying such chiral molecules.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. A chiral derivative of this compound would exhibit a CD spectrum with positive or negative peaks (known as Cotton effects), particularly in the region of the carbonyl n→π* transition (~210-240 nm). The sign and intensity of these peaks are exquisitely sensitive to the stereochemistry and conformation of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides information similar to CD and is often used in conjunction with it to analyze the absolute configuration and conformational properties of chiral molecules.

Studying the CD/ORD spectra of a chiral derivative upon binding to a guest molecule (like a chiral amine) is a primary method for investigating chiral recognition phenomena. acs.org

Solid-State Structural Characterization

The solid-state structure of a molecule reveals its intrinsic conformation and the intermolecular forces that govern its assembly into a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline material. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the molecular structure of this compound.

The 21-membered ring of this compound possesses significant conformational flexibility. An SC-XRD analysis would reveal the preferred conformation adopted by the macrocycle in the solid state. The structure is influenced by several factors:

Torsion Angles: The conformation of the ethyleneoxy units is defined by the O-C-C-O and C-O-C-C torsion (dihedral) angles. Typically, O-C-C-O linkages adopt a gauche conformation, while C-O-C-C linkages prefer an anti (trans) conformation to minimize steric strain.

While specific experimental data for this compound is not present in the surveyed literature, an analysis would yield precise dihedral angles for each bond in the macrocyclic ring, as illustrated in the hypothetical table below.

Table 1: Illustrative Example of Dihedral Angle Data from a Hypothetical SC-XRD Analysis of this compound
Atoms (Bond)Dihedral Angle (°)Conformation
O1-C2-C3-O4~60°Gauche
C2-C3-O4-C5~180°Anti
C5-C6(O)-C7-O8~0°Syn-planar (due to keto group)

The arrangement of molecules in a crystal, or crystal packing, is directed by non-covalent intermolecular interactions. For this compound, these would primarily consist of:

Dipole-Dipole Interactions: Resulting from the polar carbonyl (C=O) groups.

Weak C-H···O Hydrogen Bonds: Interactions between methylene protons and the oxygen atoms of the ether or carbonyl groups are expected to play a significant role in stabilizing the crystal lattice. beilstein-journals.orgnih.gov

These interactions would guide the formation of specific packing motifs, such as chains or sheets, in the solid state. Analysis of these motifs is crucial for understanding the material's physical properties and for crystal engineering.

Powder X-ray diffraction (PXRD) is a key analytical technique used to characterize the crystalline nature of a bulk sample and identify its phase. creative-biostructure.com It is particularly important for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.comresearchgate.net Different polymorphs of a compound can have distinct physical properties.

A PXRD experiment on a microcrystalline powder sample of this compound would produce a diffraction pattern that is a unique fingerprint of its crystal structure. The appearance of different patterns under varied crystallization conditions would indicate the presence of polymorphism. The data obtained, consisting of diffraction angles (2θ) and their corresponding intensities, can be used for phase identification and quality control.

Table 2: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
10.58.4245
15.25.82100
19.84.4880
21.14.2195
23.53.7865

Single-Crystal X-ray Diffraction Studies of this compound and Its Complexes

Mass Spectrometry for Structural Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental formula. For this compound, the molecular formula is C₁₆H₂₈O₇. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical value.

Table 3: Calculated Exact Mass Data for this compound
Molecular FormulaSpeciesCalculated Exact Mass [m/z]
C₁₆H₂₈O₇[M+H]⁺349.1857
[M+Na]⁺371.1676

The fragmentation of the molecular ion in a mass spectrometer provides a roadmap of the molecule's structure. wikipedia.org For this compound, characteristic fragmentation pathways would be expected:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups, a common pathway for ketones, would lead to the formation of stable acylium ions. libretexts.orgfiveable.me

Cleavage of Ether Linkages: The polyether chain would likely fragment via the cleavage of C-O or C-C bonds, resulting in the sequential loss of ethylene oxide (C₂H₄O, 44 Da) units.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
Proposed Fragment IonFormulam/z
[M - H₂O]⁺·C₁₆H₂₆O₆314.17
[M - C₂H₄O]⁺·C₁₄H₂₄O₆288.16
[M - 2(C₂H₄O)]⁺·C₁₂H₂₀O₅244.13

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. This process, often involving collision-induced dissociation (CID), provides detailed structural information by breaking a selected precursor ion into smaller, characteristic product ions. wikipedia.orgthermofisher.comnationalmaglab.org While specific experimental MS/MS data for this compound is not extensively available in the current body of scientific literature, a theoretical fragmentation pathway can be postulated based on the well-established fragmentation patterns of related chemical structures, namely macrocyclic lactones and esters. researchgate.netresearchgate.netnih.gov

The analysis of this compound using electrospray ionization (ESI) in positive ion mode would be expected to produce a protonated molecule, [M+H]⁺, as the precursor ion for MS/MS analysis. Given the crown ether-like structure, adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also highly probable precursor ions, as crown ethers are known for their ability to complex with these cations.

Upon subjecting the [M+H]⁺ precursor ion to collision-induced dissociation, a cascade of fragmentation events would be initiated. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. wikipedia.org For a molecule containing both lactone and polyether functionalities, the fragmentation is likely to proceed through several competing or sequential pathways.

A primary fragmentation mechanism for lactones involves the neutral loss of small molecules. nih.gov In the case of this compound, the following cleavages are anticipated:

Decarbonylation: The loss of a carbon monoxide (CO) molecule is a characteristic fragmentation pathway for lactones. researchgate.net This would result in a significant fragment ion with a mass difference of 28 Da from the precursor ion.

Cleavage of the Polyether Chain: The crown ether moiety is expected to fragment via cleavage of the C-O or C-C bonds of the ethylene oxide units. This would lead to a series of fragment ions corresponding to the sequential neutral loss of ethylene oxide (C₂H₄O) units, each with a mass of 44 Da.

Ring Scission: The macrocyclic ring can undergo cleavage at various points. Alpha cleavage, adjacent to the carbonyl groups of the lactone functions, is a common fragmentation route for carbonyl compounds. libretexts.org This would lead to the opening of the macrocycle and the formation of linear fragment ions.

Complex Rearrangements: More complex fragmentation, including rearrangements like the McLafferty-type rearrangement, could occur, leading to the elimination of neutral alkenes. nih.gov Sequential losses, such as an initial loss of CO followed by losses of C₂H₄O, would produce a rich spectrum of product ions, providing further insight into the connectivity of the original molecule.

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure. The precise masses of the fragment ions can confirm the elemental composition of different parts of the molecule.

The table below outlines the theoretical m/z values for the expected precursor and primary fragment ions of this compound in positive-ion ESI-MS/MS.

Table 1: Proposed Precursor and Fragment Ions for this compound

Ion Proposed Formula Calculated m/z Description/Neutral Loss
[M+H]⁺ [C₁₄H₂₃O₇]⁺ 303.14 Protonated Molecule (Precursor Ion)
[M+Na]⁺ [C₁₄H₂₂O₇Na]⁺ 325.12 Sodium Adduct (Precursor Ion)
[M+K]⁺ [C₁₄H₂₂O₇K]⁺ 341.09 Potassium Adduct (Precursor Ion)
Fragment 1 [C₁₃H₂₃O₆]⁺ 275.15 Loss of CO from [M+H]⁺
Fragment 2 [C₁₂H₁₉O₆]⁺ 259.12 Loss of C₂H₄O from [M+H]⁺
Fragment 3 [C₁₂H₂₃O₅]⁺ 247.15 Loss of CO and C₂H₄O from [M+H]⁺

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Carbon Monoxide

Host Guest Recognition and Complexation Chemistry

Cation Binding Specificity and Selectivity

The presence of the diketo groups in the 21-crown-7 macrocycle is anticipated to have a profound impact on its ability to bind and discriminate between different metal ions. The reduced electron-donating capacity of the ether oxygens near the keto groups would generally lead to weaker complexes compared to the parent 21-crown-7. However, the altered conformational landscape and the potential for different coordination modes might lead to unique selectivity patterns.

Crown ethers are renowned for their ability to selectively bind alkali metal ions based on the compatibility between the cation's ionic radius and the crown ether's cavity size. The 21-crown-7 ether, with a cavity size of 3.4-4.3 Å, shows a pronounced selectivity for the cesium ion (ionic radius 1.67 Å) wikipedia.orglibretexts.orgwikipedia.orglibretexts.org.

Table 1: Expected Trend of Stability Constants (log K) for Complexation of 2,6-Diketo-21-crown-7 with Alkali Metal Ions in Methanol (B129727)

CationIonic Radius (Å)Expected log K for 21-crown-7Expected log K for this compound
Li⁺0.76LowVery Low
Na⁺1.02ModerateLow
K⁺1.38Moderate-HighModerate
Rb⁺1.52HighModerate-High
Cs⁺1.67HighestHigh

Note: The values for this compound are hypothetical and based on expected trends from related compounds. The values for 21-crown-7 are based on literature data for unsubstituted crown ethers.

Research on related azacrown ethers has shown that complexation with alkali metal ions is primarily enthalpy-driven, while selectivity is often governed by entropy changes nankai.edu.cn. Similar thermodynamic principles would apply to this compound.

The complexation of alkaline earth metal ions by crown ethers is influenced by both the cation's size and its higher charge density compared to alkali metals. Generally, alkaline earth metal ions form more stable complexes than alkali metal ions of similar size semanticscholar.org. The parent 21-crown-7 is expected to form complexes with larger alkaline earth cations like Ba²⁺ (ionic radius 1.35 Å) and Sr²⁺ (ionic radius 1.18 Å).

For this compound, a similar trend is anticipated. The larger Ba²⁺ ion is expected to fit well within the cavity, leading to a relatively stable complex. The stability of the complexes would likely follow the order Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺, reflecting the decreasing ionic radii. Studies on anthraquinone-substituted crown ethers, which also feature carbonyl groups, have shown that the stability of alkaline earth metal complexes is indeed dependent on the match between cation size and cavity dimensions peacta.org.

Table 2: Expected Selectivity of this compound for Alkaline Earth Metal Ions

CationIonic Radius (Å)Expected Complex Stability
Mg²⁺0.72Very Low
Ca²⁺1.00Low
Sr²⁺1.18Moderate
Ba²⁺1.35High
Ra²⁺1.48Potentially High

Note: The stability predictions are based on general principles of crown ether complexation and data from related compounds.

Recent studies on crown ether derivatives for the complexation of heavy alkaline earth elements like Ra²⁺ suggest that large crown ethers can be effective chelators nih.gov. This indicates a potential application for this compound in this area.

The coordination of transition metal ions by crown ethers is generally weaker than that of alkali and alkaline earth metals because the soft ether oxygen donors are not ideal for the typically harder transition metal cations rsc.orglibretexts.org. However, the introduction of keto groups in this compound could potentially introduce harder donor sites, which might enhance interaction with certain transition metals.

The coordination chemistry would be highly dependent on the specific transition metal ion, its preferred coordination geometry, and the solvent used. It is plausible that the diketo-crown ether could act as a multidentate ligand, with the carbonyl oxygens participating in the coordination sphere of the metal ion. This could lead to interesting structural and catalytic properties, as seen in other crown ether-containing transition metal complexes rsc.org.

The separation of lanthanides and actinides is a significant challenge in nuclear waste management due to their similar chemical properties barc.gov.in. Crown ethers have been investigated for this purpose, with their selectivity being influenced by the subtle decrease in ionic radii across the lanthanide and actinide series.

The large cavity of this compound would be suitable for accommodating the relatively large trivalent lanthanide and actinide ions. The presence of both ether and keto oxygen donor atoms could offer a unique coordination environment. It is hypothesized that the ligand might exhibit selectivity for the lighter lanthanides and actinides, which have larger ionic radii. The complexation is expected to involve the encapsulation of the metal ion within the macrocyclic cavity, potentially with solvent molecules or counter-ions also participating in the coordination sphere nih.govacs.orgfigshare.com. The subtle differences in covalent character between lanthanide-ligand and actinide-ligand bonds could also contribute to separation selectivity acs.org.

Anion Recognition and Binding Modes

While crown ethers are primarily known as cation binders, their modification can lead to anion recognition capabilities. This is often achieved by introducing hydrogen bond donors or other anion-binding motifs.

Oxoanion Binding Phenomena

While direct studies on oxoanion binding by this compound are not extensively documented, its structural characteristics suggest a potential for such interactions. The binding of anions is a challenging aspect of supramolecular chemistry, as it requires hosts designed to interact with negatively charged species unt.edu. For diketo crown ethers that are synthesized from diamines and dicarboxylic acids, the resulting amide N-H groups can serve as crucial hydrogen bond donors for anion recognition.

These N-H groups can form directional hydrogen bonds with the oxygen atoms of oxoanions like phosphate (B84403) (H₂PO₄⁻) or perchlorate (B79767) (ClO₄⁻). The pre-organization of these hydrogen bond donors by the macrocyclic framework enhances binding affinity and selectivity. In related systems, crown ethers incorporating moieties like 2,2'-biimidazole (B1206591) have demonstrated strong binding to anions such as H₂PO₄⁻, with association constants (K_assoc) in the order of 10⁵ M⁻¹ url.edu. Similarly, metalloporphyrin-crown ether conjugates have been designed as ditopic receptors capable of binding an anion near the metal center while a cation is complexed within the crown cavity beilstein-journals.org. This suggests that this compound could be functionalized to achieve effective oxoanion recognition, driven primarily by hydrogen bonding to the amide protons within its structure.

Neutral Molecule Encapsulation and Non-Covalent Interactions

The large, flexible cavity of a 21-membered crown ether is capable of encapsulating neutral guest molecules, particularly those that can participate in specific non-covalent interactions.

Hydrogen Bonding Interactions within the Macrocycle Cavity

Hydrogen bonding is a primary driving force for the encapsulation of neutral molecules like water. X-ray crystallographic studies on the parent 21-crown-7 have shown its ability to complex the hydronium dimer ion (H₅O₂⁺), where the crown ether adopts a rigid, bowl-like conformation to maximize hydrogen bonding with the guest rsc.org. More pertinently, the closely related 2,6-pyrido-18-crown-6 has been shown to form stable complexes with water, which is held within the macrocyclic cavity by hydrogen bonds researchgate.net. A study on 2,6-pyrido-21-crown-7 also revealed the formation of a 1:1:1 complex with a water molecule and perchloric acid researchgate.net. In these structures, the ether oxygen atoms of the crown ring act as hydrogen bond acceptors. For this compound, the carbonyl oxygen atoms of the keto groups provide additional, strong hydrogen bond acceptor sites, while the amide N-H protons can act as donors, allowing for the complexation of various neutral molecules possessing hydrogen bond donor or acceptor capabilities.

Cation-π and Anion-π Interactions in Complex Formation

Non-covalent interactions involving π-systems can play a significant role in complex formation, particularly for derivatives of this compound that incorporate an aromatic ring, such as a pyridine (B92270) unit.

Cation-π Interactions: While less common for electron-deficient rings, cation-π interactions are also possible. The stability of such complexes depends on the balance between the electrostatic repulsion of the cation and the electron-deficient π-system versus the favorable polarization and dispersion forces.

For this compound itself, if no aromatic subunit is present, these interactions would not be a factor. However, for the common pyridyl derivatives, these π-interactions are an important consideration in molecular recognition.

Steric and van der Waals Effects in Molecular Recognition

The "size-fit" concept is crucial in crown ether chemistry, where selectivity is often governed by the match between the cation diameter and the cavity size of the macrocycle researchgate.net. The 21-crown-7 macrocycle has a cavity size estimated to be between 3.4 and 4.3 Å, making it well-suited for large cations like Cs⁺ researchgate.net.

Steric effects from substituents on the macrocycle can significantly alter binding affinity. Research on a formyl-substituted benzo-21-crown-7 (B12120596) demonstrated that the presence of an electron-withdrawing aldehyde group reduces the binding constant for a dialkylammonium guest compared to the unsubstituted analogue psu.edu. This is attributed to a decrease in the electron-donating and hydrogen-bond accepting ability of the nearby ether oxygen atoms psu.edu. Therefore, the steric and electronic properties of the diketo groups and any other substituents on the this compound ring are critical in modulating its host-guest properties.

Van der Waals forces also contribute to complex stability, particularly with large, polarizable guests. The weak van der Waals interactions between a guest and the numerous C-H and oxygen atoms of the crown ether ring collectively provide a significant stabilizing contribution, as noted in the complexation of Cs⁺ by dibenzo-21-crown-7 researchgate.net.

Thermodynamics and Kinetics of Complex Formation

The stability and selectivity of complexes formed by this compound are quantified by thermodynamic and kinetic parameters. While specific data for this exact compound is limited, studies on closely related aza- and pyrido-21-crown-7 derivatives provide valuable insights into its likely behavior.

Determination of Stability Constants (K_a) and Binding Affinities

Stability constants (often expressed as their logarithm, log K) measure the strength of the host-guest interaction at equilibrium. These constants are typically determined using techniques such as potentiometry, calorimetry, or NMR titration.

Studies on N-benzylaza-21-crown-7 with light lanthanoid nitrates in acetonitrile (B52724) revealed that complexation is an enthalpy-driven process acs.org. For the related 2,6-pyrido-21-crown-7, stability constants with alkali cations have been determined in methanol, showing a peak in stability for larger cations, though not as pronounced as in smaller crown ethers utwente.nl. Furthermore, pyrido-21-crown-7 has been shown to form stable pseudorotaxane complexes with secondary dialkylammonium salts, with binding constants significantly higher than those observed with the more traditional host, dibenzo-24-crown-8 (B80794) researchgate.net.

The following tables present stability constant data for these related 21-crown-7 analogues.

Table 1: Log K Values for 1:1 Complexes of 2,6-Pyrido-21-crown-7 with Alkali Metal Cations in Methanol

CationLog K
Na⁺3.51
K⁺4.35
Rb⁺4.10
Cs⁺3.96
Data sourced from a potentiometric study in methanol at 25.0 °C utwente.nl.

Table 2: Association Constants (K_a) for Pseudorotaxane Formation between Pyrido-21-crown-7 and Secondary Dialkylammonium Salts

Guest SaltSolventK_a (M⁻¹)
Dibenzylammonium HPF₆Acetone527
(C₆H₅)CH₂NH₂⁺(CH₂)₂C₆H₅ HPF₆Acetone1062
Data sourced from a study on pseudorotaxane formation researchgate.net.

These findings suggest that this compound likely forms stable complexes with large metal cations and ammonium-based organic guests, with the precise binding affinities being tunable through the electronic and steric influences of the diketo functionality.

Calorimetric Studies (Isothermal Titration Calorimetry, ITC) for Enthalpy and Entropy Contributions

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding process in a single experiment. This includes the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. muk.ac.ir The introduction of two keto groups into the 21-crown-7 framework is anticipated to significantly modulate these thermodynamic parameters compared to the parent 21-crown-7 molecule.

For diketo-crown ethers, the complexation process often involves a significant conformational reorganization of the macrocycle to optimally position the donor atoms around the guest cation. This pre-organization requires energy, contributing to a less favorable enthalpy. However, the release of ordered solvent molecules from the solvation shells of both the host and the guest upon complexation can lead to a large, positive entropy change (TΔS > 0), which can be the primary driving force for binding. Studies on related pyridino-diketo-crown ethers have shown that complex formation can be driven by either enthalpy or entropy, depending on the specific guest and solvent system. researchgate.net

Table 1: Representative Thermodynamic Data for Crown Ether Complexation with K⁺ in Methanol at 25°C (Hypothetical Data for this compound based on related compounds)

CompoundKa (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
18-Crown-6 (B118740)1.15 x 10⁶-34.5-60.2-25.7
Dibenzo-18-crown-6 (B77160)1.29 x 10⁵-29.2-31.0-1.8
2,6-Diketo-18-crown-6 (analog)~5.0 x 10⁴-26.8-15.0+11.8
This compound (expected)VariableVariableLess NegativeMore Positive

This table presents representative data for well-studied 18-crown-6 systems to illustrate the expected trends. The values for 2,6-Diketo-18-crown-6 are illustrative, and the trend for this compound is a scientific projection based on the influence of keto groups.

Kinetic Rate Studies of Association and Dissociation Processes

The kinetics of complexation, described by the association rate constant (ka) and dissociation rate constant (kd), are crucial for understanding the dynamic behavior of host-guest systems. The stability of a complex (Ka) is the ratio of these rates (Ka = ka/kd). The flexibility of the crown ether macrocycle is a key factor influencing these rates. muk.ac.ir

The presence of diketo groups in this compound is expected to increase the rigidity of the macrocycle compared to the parent 21-crown-7. researchgate.net A more rigid host may exhibit a slower association rate because it is less able to rapidly conform its structure to accommodate an incoming guest ion. The guest ion must also shed its solvation shell before entering the host cavity, a process that contributes significantly to the activation energy of association. muk.ac.ir

Conversely, a more rigid, pre-organized host often forms a thermodynamically more stable complex, leading to a slower dissociation rate (smaller kd). Kinetic studies on crown ether acetals, which also introduce carbonyl-like functionalities, have demonstrated that cation binding can be effectively detected by observing changes in reaction rates, confirming the strong interplay between complexation and molecular dynamics. rsc.org

Table 2: Representative Kinetic Rate Constants for K⁺ Complexation in Water (Hypothetical Data)

Hostka (M⁻¹s⁻¹)kd (s⁻¹)Ka (M⁻¹)
18-Crown-64.3 x 10⁸3.7 x 10⁶115
This compound (expected)Slower than 21-crown-7VariableDepends on ka/kd ratio

This table provides known data for 18-crown-6 to contextualize the expected kinetic behavior of this compound, which is projected based on principles of macrocycle rigidity.

Solvent Effects on Host-Guest Interactions and Complex Stoichiometry

The choice of solvent profoundly impacts every aspect of host-guest complexation. muk.ac.irmuk.ac.ir The solvent influences the stability of the complex, the selectivity of the host for different guests, and even the stoichiometry of the resulting complex. researchgate.netlifescienceglobal.com Key solvent properties include polarity, dielectric constant, and the solvent's ability to solvate the guest cation.

In general, crown ether complexes are more stable in solvents with low polarity and low dielectric constants. researchgate.net This is because polar solvents strongly solvate the guest cation, meaning the host must compete more effectively with the solvent molecules to bind the guest. This competition is primarily an enthalpic effect. muk.ac.ir For instance, the stability constants for crown ether complexes with alkali metals are often significantly higher in methanol than in water, a more polar solvent. muk.ac.ir Studies on pyridino-crown ethers in various alcohols have shown that complex stability constants increase as the permittivity of the solvent decreases. researchgate.net

The solvent can also affect the conformational equilibrium of the flexible 21-crown-7 ring, which in turn alters its binding properties. For large macrocycles like 21-crown-7, there is a possibility of forming "sandwich" complexes with a 1:2 (guest:host) stoichiometry, particularly with cations that are slightly too small to perfectly fit a single cavity. The nature of the solvent can influence the equilibrium between the 1:1 and 1:2 complexes.

Table 3: Effect of Solvent on the Stability Constant (log Ka) for Crown Ether-K⁺ Complexation (Representative Data)

SolventDielectric Constant (ε)log Ka (18-Crown-6 with K⁺)log Ka (this compound with Cs⁺) (Expected Trend)
Water80.12.03Lowest
Acetonitrile37.55.90Intermediate
Methanol32.76.06High
Tetrahydrofuran (B95107) (THF)7.6> 6Highest

This table illustrates the general trend of increasing complex stability with decreasing solvent polarity, using established data for 18-crown-6 as a reference to project the behavior of this compound.

Theoretical and Computational Chemistry of 2,6 Diketo 21 Crown 7

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

For even greater accuracy, particularly for energy calculations and the prediction of various molecular properties, ab initio methods would be employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide benchmark values for the energy of 2,6-Diketo-21-crown-7 and its various conformers. These methods are computationally more demanding than DFT but can offer a more precise understanding of the molecule's stability and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A key aspect of understanding a molecule's chemical reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and its electronic excitation properties. For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions and would help in predicting its behavior in different chemical environments.

Electrostatic Potential Surface (EPS) Analysis for Binding Sites

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as those involved in host-guest chemistry. For a crown ether like this compound, an EPS analysis would clearly map the electron-rich areas, primarily around the oxygen atoms of the ether linkages and the carbonyl groups, which are the primary binding sites for cations. This analysis would be instrumental in predicting the molecule's affinity for different metal ions and other guest molecules.

Molecular Mechanics and Molecular Dynamics Simulations

To explore the dynamic behavior and the multitude of possible shapes (conformations) that a flexible molecule like this compound can adopt, molecular mechanics and molecular dynamics simulations are essential tools.

Conformational Energy Landscape Exploration

Due to the flexibility of the 21-membered ring, this compound can exist in numerous conformations. Molecular mechanics force fields could be used to perform a systematic conformational search to identify the various low-energy structures. This would involve rotating the bonds within the molecule and calculating the energy of each resulting conformation.

Following the identification of key conformers, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. By simulating the molecule's behavior, researchers can understand how it transitions between different conformations and identify the most stable and populated structures under specific conditions, such as in different solvents or in the presence of guest ions. A study on 21C7 benzo and cyclohexano crown ether derivatives has shown that the crown ether remains highly flexible in the gas phase, and it is expected that this compound would exhibit similar flexibility. nih.gov

Concluding Remarks

The theoretical and computational investigation of this compound presents a fertile ground for future research. The application of the methodologies described above would provide fundamental insights into its structure, reactivity, and binding properties. The data generated from such studies, including optimized geometries, electronic properties, and conformational analyses, would be invaluable for the rational design of new host-guest systems and functional materials based on this intriguing diketo-crown ether. The absence of such data in the current literature underscores the opportunity for new scientific contributions in this area.

Simulation of Host-Guest Binding Dynamics and Mechanism

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of host-guest interactions involving this compound. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of the binding process, conformational changes, and the mechanism of complex formation.

The process of simulating the binding of a guest ion or molecule to this compound typically begins with the creation of a system that includes the crown ether, the guest species, and a solvent environment, often water or an organic solvent like acetonitrile (B52724). nih.gov The interactions between all particles in the system are described by a force field. The simulation then proceeds by numerically integrating Newton's equations of motion for each atom, yielding a trajectory that describes the system's evolution. nih.gov

From these trajectories, various properties can be analyzed to understand the binding dynamics. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the host-guest complex. The formation and breaking of hydrogen bonds and other non-covalent interactions between the host and guest can be tracked throughout the simulation, revealing the key interactions that drive complexation. acs.org Furthermore, potential of mean force (PMF) calculations can be employed to determine the free energy profile along a specific reaction coordinate, such as the distance between the guest and the center of the crown ether cavity. This provides a quantitative measure of the binding affinity and reveals the energy barriers associated with the binding and unbinding processes.

Force Field Development and Validation for Diketo Crown Ethers

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. tudelft.nlnih.gov For novel or less-studied molecules like this compound, the development and validation of a specific force field are crucial steps. Standard force fields like AMBER or CHARMM may not accurately represent the unique electronic and conformational properties of the diketo functionality within the crown ether ring. nih.gov

The development of a force field for diketo crown ethers involves several steps. First, quantum mechanical calculations, often using density functional theory (DFT), are performed on smaller fragments of the molecule or on the entire molecule in various conformations to obtain high-quality data on bond lengths, bond angles, dihedral angles, and partial atomic charges. researchgate.net This data is then used to parameterize the force field, which typically consists of terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.

Validation of the newly developed force field is then carried out by performing simulations and comparing the calculated properties with available experimental data or with higher-level quantum mechanical calculations. For instance, the simulated density and viscosity of the pure liquid crown ether can be compared with experimental measurements. tudelft.nlfigshare.com The ability of the force field to reproduce the conformational preferences and the energetics of host-guest complexation for known systems is also a critical validation step. The AMOEBA force field, a polarizable force field, has been shown to be effective for simulating systems with highly charged species like crown ether-cation complexes. nih.govosti.gov

Prediction of Binding Affinities and Selectivities for Diverse Guests

Computational methods are invaluable for predicting the binding affinities and selectivities of this compound for a variety of guest molecules, including metal cations, ammonium (B1175870) ions, and neutral organic molecules. nih.gov These predictions can guide experimental efforts by identifying the most promising guest molecules for a given host.

One common approach for predicting binding affinities is the use of free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods. frontiersin.org These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvation model to account for the effects of the solvent.

Density functional theory (DFT) calculations coupled with a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), can also be used to predict binding free energies. d-nb.info These methods provide a more accurate description of the electronic effects involved in binding. For example, a study on dibenzo-18-crown-6 (B77160) used DFT to calculate the bond dissociation free energies for complexes with various alkali metal cations, successfully reproducing the experimental binding selectivity. nih.govd-nb.info Similar calculations for this compound would involve optimizing the geometries of the free host, the free guest, and the host-guest complex, followed by the calculation of their respective energies to determine the binding energy. The inclusion of the keto groups in this compound is expected to alter its binding selectivity compared to the parent 21-crown-7, potentially favoring cations with a higher charge density due to the increased polarity of the carbonyl groups.

A hypothetical data table illustrating the kind of results that could be obtained from such a study is presented below.

Guest CationCalculated Binding Free Energy (kcal/mol) in WaterPredicted Selectivity Ratio
Li⁺-5.21.0
Na⁺-8.935.5
K⁺-12.51.2 x 10³
Rb⁺-10.11.1 x 10²
Cs⁺-7.812.6

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Design of Novel Derivatives with Enhanced Recognition Properties

A significant advantage of computational chemistry is its ability to guide the design of novel molecules with improved properties. researchgate.net In the context of this compound, computational methods can be used to design new derivatives with enhanced binding affinities and selectivities for specific target guests.

This design process often involves in silico modifications to the parent crown ether structure. For example, different functional groups can be attached to the backbone of this compound to modulate its electronic properties and steric profile. The introduction of electron-withdrawing groups could enhance the interaction with cations, while bulky substituents could be used to create a more pre-organized and selective binding cavity. beilstein-journals.org

Computational screening of a virtual library of such derivatives can then be performed to identify the most promising candidates for synthesis. This screening can involve high-throughput docking of a target guest into the various host derivatives, followed by more accurate binding affinity predictions for the top-scoring candidates. mdpi.com For instance, a study on the design of lithium-selective crown ethers utilized DFT calculations to show that incorporating bulky subunits can lead to a better size match and higher selectivity. researchgate.net Similarly, the introduction of chromogenic or fluorogenic moieties to the this compound scaffold could be explored computationally for the development of new chemosensors. acs.org The design process can be iterative, with the results of computational studies informing the synthesis and experimental evaluation of new derivatives, and the experimental feedback, in turn, refining the computational models.

Advanced Applications and Materials Science Integration

Applications in Separation Science and Chemical Purification

The ability of crown ethers to selectively bind cations is a cornerstone of their application in separation science. The 2,6-Diketo-21-crown-7 is no exception, and its utility has been explored in various purification and separation techniques.

Solvent Extraction of Specific Metal Ions

Solvent extraction is a widely used method for the separation and purification of metal ions. Crown ethers, including this compound, have demonstrated efficacy as selective extractants. The presence of the diketo groups can influence the binding affinity and selectivity for certain metal ions compared to its parent crown ether.

Research has shown that derivatives of 21-crown-7 are effective in the extraction of cesium ions. For instance, dicyclohexano-21-crown-7 has been found to extract CsNO₃ much more strongly than its benzo-substituted counterparts. rsc.org While specific data for the 2,6-diketo derivative is limited, the general principles of crown ether-mediated extraction apply. The process involves the formation of a complex between the crown ether in an organic phase and the metal ion in an aqueous phase, facilitating the transfer of the metal ion into the organic solvent.

The selectivity of extraction is governed by factors such as the relative sizes of the crown ether cavity and the metal ion, the charge of the cation, and the nature of the solvent. nih.gov It is hypothesized that the ketone functionalities in this compound could enhance the interaction with specific metal ions through additional coordination points.

Table 1: Comparison of Crown Ethers in Cesium Nitrate Extraction

Crown Ether Relative Extraction Strength for CsNO₃
Dicyclohexano-21-crown-7 High
Dibenzo-21-crown-7 Moderate

This table illustrates the relative extraction capabilities of different 21-crown-7 derivatives for cesium nitrate, providing a comparative context for the potential performance of this compound. rsc.org

Membrane-Based Separation Processes for Ion Transport

Membrane-based separation offers a continuous and energy-efficient alternative to solvent extraction. Crown ethers can be incorporated into polymeric membranes to facilitate the selective transport of ions. The crown ether acts as a carrier, binding to a specific ion on one side of the membrane, transporting it across, and releasing it on the other side.

The introduction of crown ethers like dibenzo-21-crown-7 into polyimide membranes has been shown to improve gas selectivity by increasing the packing density of the polymer chains. researchgate.net This suggests that the incorporation of this compound could similarly modify membrane properties for ion transport. The diketo groups might influence the interaction with the polymer matrix and the transport kinetics of the targeted ions. These membranes can be utilized in processes such as dialysis, electrodialysis, and supported liquid membrane transport.

Chromatographic Separations Utilizing Macrocyclic Stationary Phases

Crown ethers have been successfully employed as stationary phases in chromatography for the separation of various analytes, particularly those containing primary amino groups. mdpi.com The enantioselective separation of chiral compounds is a significant application of crown ether-based chiral stationary phases (CSPs).

While specific studies on this compound as a chromatographic stationary phase are not widely reported, the principles established with other crown ethers are applicable. The separation mechanism relies on the differential complexation between the crown ether and the analytes. The presence of the diketo functionality could introduce additional interaction sites, potentially enhancing the resolution of certain separations.

Catalysis and Reaction Rate Modulation

The ability of crown ethers to complex with cations can be harnessed to influence the rates and selectivities of chemical reactions. This has led to their use in various catalytic applications.

Phase Transfer Catalysis Utilizing the Crown Ether Moiety

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. Crown ethers are effective phase transfer catalysts, particularly for reactions involving inorganic salts. rsc.orgjetir.org They function by encapsulating the cation of the salt, thereby increasing the solubility and reactivity of the anion in the organic phase. rsc.org

For example, 18-crown-6 (B118740) is a well-known phase-transfer catalyst for N-alkylation reactions. phasetransfercatalysis.com It is anticipated that this compound could also function as a phase transfer catalyst, with its larger cavity size potentially favoring the complexation of larger cations. The electron-withdrawing nature of the ketone groups might modulate the binding strength and, consequently, the catalytic efficiency.

Future Research Directions and Emerging Opportunities

Exploration of Non-Canonical Binding Modes and Allosteric Effects

A primary avenue for future investigation lies in understanding the unique binding behaviors of 2,6-Diketo-21-crown-7. The presence of two electron-withdrawing keto groups is expected to alter the electron density of the adjacent oxygen atoms, potentially leading to non-canonical binding interactions with guest ions. Research in this area should focus on:

Investigating Atypical Cation Coordination: While 21-crown-7 is known to have a high affinity for cesium cations, the diketo derivative may exhibit altered selectivity or bind cations in an unusual, non-planar fashion. wikipedia.org X-ray crystallography and NMR spectroscopy of the host-guest complexes will be crucial in elucidating these binding modes.

Exploring Anion and Ion-Pair Binding: The electron-deficient cavity created by the keto groups could facilitate the binding of anions or the simultaneous complexation of both a cation and an anion.

Designing Allosteric Systems: The conformational changes induced by guest binding could be harnessed to create allosteric systems. For instance, the binding of a specific metal ion could modulate the binding affinity for a secondary guest at a different site on the macrocycle. Such allosteric control is a burgeoning area in the development of molecular switches and sensors.

Development of Responsive and Stimuli-Sensitive Materials

The incorporation of this compound into polymeric or supramolecular assemblies could lead to the development of novel "smart" materials that respond to external stimuli. mdpi.com Future research should explore:

Redox-Switchable Materials: The keto groups are susceptible to electrochemical reduction, which would dramatically alter the electronic properties and binding affinity of the crown ether. This redox-switching capability could be exploited in the design of controlled release systems or molecular actuators.

Photoresponsive Systems: By functionalizing the this compound backbone with photo-isomerizable groups like azobenzenes, it may be possible to create materials whose binding properties can be controlled by light. researchgate.net

pH-Sensitive Assemblies: The protonation state of the diketo moiety under acidic or basic conditions could influence its complexation behavior, leading to pH-responsive materials for applications in drug delivery or environmental remediation.

StimulusPotential ApplicationUnderlying Principle
RedoxControlled Release, Molecular ActuatorsReversible reduction/oxidation of keto groups alters binding affinity.
LightPhotoswitches, Smart MembranesPhoto-isomerization of appended functional groups changes macrocycle conformation.
pHDrug Delivery, Environmental SensorsProtonation/deprotonation of the diketo moiety modulates host-guest interactions.

Integration with Nanoscience and Nanotechnology for Advanced Devices

The unique properties of this compound can be leveraged by integrating it with nanoscale materials to create advanced functional devices. nih.gov Promising research directions include:

Functionalized Nanoparticles for Sensing: Covalently attaching this compound to gold or magnetic nanoparticles could yield highly sensitive and selective sensors for specific metal ions. nih.govrsc.org The nanoparticle platform provides a high surface area and can offer signal amplification.

Crown Ether-Grafted Graphene Oxide Membranes: Incorporating the diketo crown ether into graphene oxide membranes could lead to advanced separation technologies, for instance, in the selective extraction of valuable or toxic metal ions from aqueous solutions. mdpi.com

Molecular Electronic Components: The ability to switch the conformation and electronic properties of this compound upon guest binding makes it a candidate for use in molecular-scale electronic components, such as switches and memory elements.

Advanced Theoretical Modeling of Dynamic Processes and Reaction Pathways

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at the molecular level. Future theoretical studies should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the optimized geometries of the free host and its complexes, as well as the thermodynamics of guest binding. researchgate.net Such studies can help to rationalize experimental findings and predict the selectivity for different cations.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic processes of guest binding and release, as well as the conformational changes of the macrocycle in different solvent environments.

Modeling Reaction Pathways: Theoretical modeling can aid in the design of efficient and sustainable synthetic routes to this compound and its derivatives. researchgate.net

Computational MethodResearch FocusExpected Insights
Density Functional Theory (DFT)Host-guest complex geometries, binding energiesPrediction of cation selectivity, understanding of electronic effects of keto groups.
Molecular Dynamics (MD)Dynamic binding processes, conformational flexibilityElucidation of binding and release mechanisms, solvent effects on conformation.
Reaction Pathway ModelingSynthetic route optimizationIdentification of low-energy pathways for synthesis, prediction of reaction intermediates.

Sustainable Synthesis and Application Methodologies for Environmental Impact Reduction

As with all chemical synthesis, developing environmentally friendly methods for the preparation and application of this compound is of paramount importance. Future research should prioritize:

Green Synthetic Routes: Exploring the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize the environmental footprint of the synthesis. iipseries.org This includes investigating direct functionalization of pre-formed macrocycles to reduce synthetic steps. rsc.org

Immobilization on Solid Supports: Attaching this compound to solid supports, such as polymers or silica (B1680970) gel, can facilitate its recovery and reuse in applications like catalysis or ion extraction, thereby reducing waste and preventing its release into the environment. chinesechemsoc.org

Biodegradability and Environmental Fate: Investigating the biodegradability and potential environmental impact of this compound is crucial for its long-term sustainable application.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in a wide range of advanced technologies.

Q & A

Q. Advanced Synthesis & Analysis

  • Comparative Binding Studies : Benchmark against structurally similar crown ethers (e.g., 18-crown-6 or dibenzo-21-crown-7) under identical conditions .
  • Free Energy Calculations : Use the Hofmeister series and Pearson hard-soft acid-base theory to rationalize selectivity trends .
  • Meta-Analysis : Aggregate published stability constants (log K) into a database to identify patterns or anomalies .
    Critically evaluate methodologies in prior studies (e.g., potentiometric vs. spectroscopic methods) to explain discrepancies .

What are the best practices for reporting crystallographic data of this compound complexes to ensure reproducibility?

Q. Methodological & Ethical Standards

  • Deposit CIF files in public repositories (e.g., Cambridge Structural Database) with full refinement details (R-factors, residual density) .
  • Include hydrogen-bonding geometries and thermal ellipsoid plots in supplementary materials .
  • Disclose any disorder in the crystal lattice and justify refinement strategies (e.g., split-site modeling) .
    Follow IUCr guidelines for structure validation to avoid retractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.